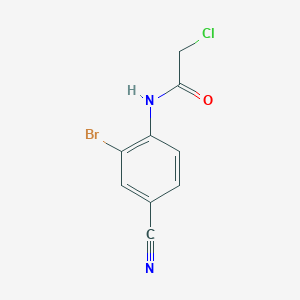![molecular formula C11H12Cl2N2O2 B7557517 4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)
4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide, commonly known as CDMB, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has shown promising results in the treatment of various diseases, including cancer and inflammation.
作用机制
The mechanism of action of CDMB involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. CDMB has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDMB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. CDMB has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, CDMB has been found to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One of the major advantages of using CDMB in lab experiments is its potent activity against various diseases, including cancer and inflammation. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one of the limitations of using CDMB in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
未来方向
There are several future directions for the research on CDMB. One of the potential applications of CDMB is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. CDMB has been found to exhibit neuroprotective activity in animal models of neurodegeneration. Another potential application of CDMB is in the treatment of viral infections, such as HIV and hepatitis C. CDMB has been found to inhibit the replication of these viruses in vitro. Additionally, further research is needed to elucidate the precise mechanism of action of CDMB and to develop more potent derivatives of this compound.
Conclusion:
In conclusion, CDMB is a promising compound that has shown potential therapeutic applications in the treatment of various diseases, including cancer and inflammation. Its mechanism of action involves the inhibition of various enzymes and signaling pathways involved in these diseases. While there are some limitations to its use in lab experiments, CDMB remains a well-characterized compound that has been extensively studied. Further research is needed to explore its potential applications in the treatment of neurodegenerative diseases and viral infections, as well as to develop more potent derivatives of this compound.
合成方法
The synthesis of CDMB involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-chlorobenzoic acid. This is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine to form the intermediate product, which is further reacted with chloroacetyl chloride to form CDMB.
科学研究应用
CDMB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. In a study published in the Journal of Medicinal Chemistry, CDMB was found to inhibit the growth of human breast cancer cells in vitro. Another study published in the European Journal of Medicinal Chemistry showed that CDMB exhibited potent anti-inflammatory activity in animal models of inflammation.
属性
IUPAC Name |
4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-15(2)11(17)7-3-4-8(13)9(5-7)14-10(16)6-12/h3-5H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNVXWZAHHUOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]acetamide](/img/structure/B7557434.png)

![2-chloro-N-[2-methyl-5-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7557478.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557479.png)
![2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557482.png)
![2-Chloro-4-[(2-chloroacetyl)amino]benzamide](/img/structure/B7557483.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7557487.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)

![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B7557508.png)

![2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)
![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)
